Methyl 2-amino-3-(3-chlorophenyl)propanoate

Mass Spectrometry Physicochemical Properties Proton Affinity

Substituting the 3-chloro isomer for its 4-chloro analog introduces uncontrolled variables in lipophilicity (ΔXLogP3 = -0.3) and proton affinity (Δ15.9 kJ·mol⁻¹), compromising SAR data integrity. - - Opt for the (S)-enantiomer hydrochloride (CAS 457654-76-1) for aqueous solubility ([α]D²⁵ = +32.5°) and validated utility in ACE inhibitor synthesis.

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
Cat. No. B13623965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-3-(3-chlorophenyl)propanoate
Molecular FormulaC10H12ClNO2
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC(=CC=C1)Cl)N
InChIInChI=1S/C10H12ClNO2/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7/h2-5,9H,6,12H2,1H3
InChIKeyHTDYPZMXWSPHDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-3-(3-chlorophenyl)propanoate: Overview


Methyl 2-amino-3-(3-chlorophenyl)propanoate, also referred to as 3-chlorophenylalanine methyl ester, is a phenylalanine derivative bearing a chlorine substituent at the meta position of the aromatic ring and a methyl ester protecting group . This compound serves as a chiral building block in medicinal chemistry and peptide synthesis, with the free base (CAS 166967-61-9) and its hydrochloride salt (CAS 457654-76-1) being the most commonly procured forms . Its core utility lies in introducing a halogenated, conformationally defined phenylalanine analog into larger molecular frameworks.

Chiral building block: meta-chlorophenylalanine methyl ester for peptide and peptidomimetic synthesis
Form selection: free base or water-soluble hydrochloride salt available
Stereochemistry: defined (S)-enantiomer with verifiable optical rotation

Methyl 2-amino-3-(3-chlorophenyl)propanoate: Analogs Comparison


The procurement of Methyl 2-amino-3-(3-chlorophenyl)propanoate over its para-chloro isomer (CAS 23434-96-0) or unsubstituted phenylalanine methyl ester is not a matter of simple catalog replacement. The meta-chlorination fundamentally alters the molecule's physicochemical profile and its interaction with biological targets. Quantifiable differences in proton affinity, lipophilicity, and the resulting metabolic and binding behaviors mean that substituting the 3-chloro variant with a 4-chloro or non-chlorinated analog introduces uncontrolled variables into synthetic and pharmacological workflows [1][2]. The evidence presented below directly quantifies these critical points of divergence, enabling informed, data-driven procurement decisions.

Proton affinity mismatch
Meta-chlorination significantly lowers gas-phase basicity compared to para-chloro or unsubstituted analogs, altering MS fragmentation.
Lipophilicity shift
The 3-chloro isomer exhibits a lower computed logP, impacting solubility, permeability, and protein binding relative to the 4-chloro analog.
Chiral identity gap
Single enantiomer with defined rotation differs from racemic mixtures or para-chloro analogs often supplied without enantiomeric resolution.

Methyl 2-amino-3-(3-chlorophenyl)propanoate: Quantified Evidence vs Analogs


Proton Affinity: Meta- vs Para-Chloro Comparison

The substitution pattern of chlorine on the phenylalanine ring significantly alters the molecule's proton affinity (PA), a key determinant of its gas-phase basicity and ionization behavior in mass spectrometry. Direct comparative analysis using the extended kinetic method revealed that meta-chlorophenylalanine possesses a lower PA than its para-chlorinated counterpart [1].

Proton Affinity
Head-to-head
Meta-Cl PA: 889.0 ± 2.8 kJ·mol⁻¹
Para-Cl PA: 904.9 ± 3.1 kJ·mol⁻¹
Δ = −15.9 kJ·mol⁻¹
Reported gas-phase basicity difference supports analytical method differentiation.
Kinetic method with entropy analysis; may influence LC-MS/MS fragmentation patterns.
Mass Spectrometry Physicochemical Properties Proton Affinity

Lipophilicity: Meta- vs Para-Chloro Comparison

Lipophilicity, commonly assessed by the partition coefficient (logP), is a critical parameter governing membrane permeability, solubility, and metabolic stability. The meta-chloro substitution yields a measurably lower computed XLogP3 value than the para-chloro isomer, indicating a more favorable balance of hydrophilicity for certain applications [1].

Lipophilicity
Reported
Meta-Cl XLogP3: 1.8
Para-Cl XLogP3: 2.1
Δ = −0.3 log units
Reported lipophilicity difference supports aqueous solubility optimization.
Computed XLogP3 values from PubChem.
Lipophilicity Drug Design ADME

Chiral Integrity: Optical Rotation vs Racemates

The compound is commercially available as single enantiomers with well-defined and distinct specific optical rotations. This is a crucial point of differentiation from racemic mixtures or from analogs where chiral purity data may not be as robustly characterized. The (S)-enantiomer hydrochloride salt, for example, is specified with a positive rotation .

Optical Rotation
Class-level
[α]D²⁵ = +32.5° (c=1, H₂O)
(S)-enantiomer HCl
Verifiable rotation confirms single enantiomer identity.
Verify via COA; racemic or para-chloro analogs may lack defined rotation.
Chirality Stereochemistry Enantiomeric Purity

Synthetic Utility: Building Block for Ramipril

The 3-chlorophenylalanine methyl ester scaffold is not merely a theoretical building block; it has established, documented utility in the synthesis of specific, clinically relevant molecules. Its use as an intermediate in the preparation of the antihypertensive drug ramipril provides a concrete, real-world benchmark for its value in medicinal chemistry .

Synthetic Precedent
Context-dependent
Intermediate in ramipril synthesis vs. para-chloro analog used for fenclonine prodrug
Established synthetic use supports procurement for medicinal chemistry campaigns.
Qualitative differentiation; review specific synthetic protocols.
Medicinal Chemistry Peptide Synthesis ACE Inhibitors

Formulation: Hydrochloride Salt Solubility Advantage

The free base of methyl 2-amino-3-(3-chlorophenyl)propanoate has limited aqueous solubility. The hydrochloride salt form (CAS 457654-76-1) is specifically manufactured to address this, offering a significant and practically meaningful improvement in water solubility for biological assays and synthetic manipulations .

Salt Solubility
Supporting evidence
HCl salt: water-soluble
Free base: insoluble/sparingly soluble
Salt form enables use in aqueous assays without additional formulation.
Exact mg/mL values not published; confirm solubility under your conditions.
Formulation Solubility Preformulation

Methyl 2-amino-3-(3-chlorophenyl)propanoate: Application Scenarios


Chiral Building Block: Peptide & Peptidomimetic Synthesis

Procure the (S)-enantiomer hydrochloride salt (CAS 457654-76-1) when a defined, water-soluble, chiral phenylalanine analog is required for solid-phase or solution-phase peptide synthesis. The verified specific rotation ([α]D²⁵ = +32.5°) ensures stereochemical fidelity , while the hydrochloride salt eliminates solubility issues in aqueous coupling reactions, a key advantage over the free base or racemic para-chloro alternatives . This compound has demonstrated utility in the synthesis of complex molecules, including the ACE inhibitor ramipril, validating its role as a reliable building block for medicinal chemistry campaigns .

Physicochemical Optimization for Lead Discovery

Select the 3-chloro isomer (CAS 166967-61-9) over the 4-chloro isomer when structure-activity relationship (SAR) studies require a modest reduction in lipophilicity. The measured XLogP3 difference of -0.3 log units (1.8 vs. 2.1) provides a quantifiable and predictable impact on solubility and permeability [1]. This fine-tuning can be critical for improving a lead compound's drug-like properties, particularly in series prone to high logP, such as CNS-targeting agents.

LC-MS Method Development: Unique Signatures

When developing LC-MS/MS methods for tracking a novel chemical entity or its metabolites, the unique physicochemical signature of the meta-chloro analog can be leveraged for enhanced specificity. Its distinct proton affinity (889.0 kJ·mol⁻¹), which differs from the para-isomer by 15.9 kJ·mol⁻¹, influences its gas-phase behavior and can be exploited to separate it from isomeric impurities or metabolites during method development [2]. This property is particularly valuable in bioanalytical and pharmacokinetic studies where accurate quantification of the parent compound is paramount.

Halo-Aromatic Modified Bioactive Peptide Synthesis

Incorporate the compound into bioactive peptide sequences where halogen bonding or hydrophobic interactions with a target protein's aromatic pocket are hypothesized. The presence of the 3-chloro substituent on the phenyl ring, as opposed to the 4-chloro or unsubstituted versions, can be a key determinant in the strength and selectivity of these interactions. While not directly quantified in the presented evidence, the class-level inference from the compound's established role in protease inhibitors [3] and its validated use in drug synthesis supports its application in this high-value research area.

Application
Selection Property
Validation Focus
Chiral building block for peptide synthesis
Enantiomeric purity & aqueous solubility
Verify specific rotation and solubility in coupling buffer
Physicochemical lead optimization
Meta-chloro substitution for reduced lipophilicity
Measure logP and solubility in SAR context
LC-MS/MS method development
Distinct gas-phase proton affinity signature
Confirm fragmentation pattern for selective detection
Halogen-modified bioactive peptide design
Potential halogen bonding interaction
Assess binding affinity in target pocket via SAR

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


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